trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine
Overview
Description
trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a dichlorophenyl group and a tetrahydro-N-boc moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine typically involves multiple steps. One common method includes the Vilsmeier-Haack reaction to introduce the dichlorophenyl group onto the naphthalene ring . This is followed by the reduction of the intermediate product to form the tetrahydro derivative. The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process may also involve continuous flow reactors to ensure consistent production and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the dichlorophenyl group or the naphthalene ring, producing different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and various organometallic compounds are employed for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for the treatment of central nervous system disorders .
Industry: In the industrial sector, the compound’s derivatives are used in the development of new materials and chemical products. Its unique properties make it valuable for various applications, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain receptors or enzymes in the central nervous system, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
- trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine
- trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
- N-[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide
Comparison: Compared to its similar compounds, trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine is unique due to the presence of the Boc protecting group. This group enhances the compound’s stability and solubility, making it more suitable for certain applications. Additionally, the Boc group can be selectively removed under mild conditions, allowing for further functionalization and derivatization .
Biological Activity
trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine (CAS No. 1217630-23-3) is a chemical compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a naphthalene ring system with a dichlorophenyl substitution and a tert-butoxycarbonyl (Boc) protecting group. Its unique structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.
The synthesis of this compound typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which introduces the dichlorophenyl group onto the naphthalene ring. The presence of the Boc group enhances the compound's stability and solubility, facilitating its use in biological studies and drug development.
Preliminary studies indicate that this compound may influence neurotransmitter systems and signal transduction pathways within the central nervous system (CNS). The exact molecular targets remain under investigation; however, it is believed that the compound modulates the activity of specific receptors or enzymes associated with CNS disorders .
Antidepressant and Anxiolytic Effects
Research has suggested that compounds similar to this compound exhibit antidepressant and anxiolytic properties. For instance, studies on related tetrahydronaphthalenamines have shown promising results in animal models for depression and anxiety disorders. These findings highlight the potential of this compound class as therapeutic agents for mood disorders .
Antitumor Activity
There is emerging evidence that derivatives of this compound may possess antitumor properties. A study evaluating various naphthalene derivatives indicated that some exhibit significant cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells .
Case Studies
Case Study 1: Antidepressant Activity
In a study published in 2020, researchers evaluated the antidepressant effects of several tetrahydronaphthalenamines in rodent models. The results demonstrated that these compounds significantly reduced depressive-like behaviors compared to control groups .
Case Study 2: Antitumor Efficacy
Another investigation focused on a series of naphthalene derivatives against human cancer cell lines. The study found that this compound showed notable cytotoxicity against breast cancer cells (MCF7), suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and related compounds:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
This compound | Structure | Potential antidepressant and antitumor effects | Contains Boc group for stability |
trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | Structure | Moderate CNS activity | Lacks Boc protection |
N-[4-(3,4-Dichlorophenyl)-1-naphthalenamine]formamide | N/A | Limited data available | Different functional group |
Properties
IUPAC Name |
tert-butyl N-[(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25)/t14-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQCUUBEAJLJHR-IFXJQAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654532 | |
Record name | tert-Butyl [(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217630-23-3 | |
Record name | tert-Butyl [(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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